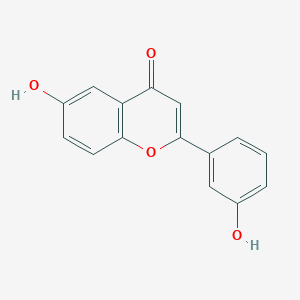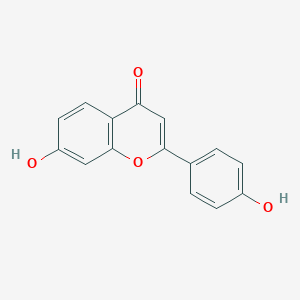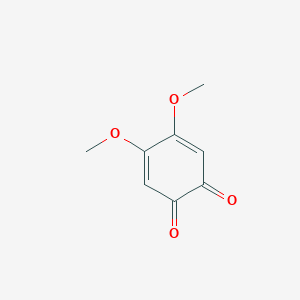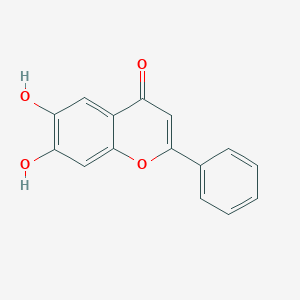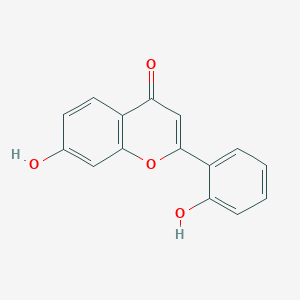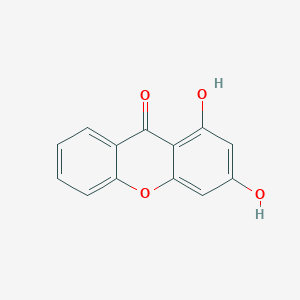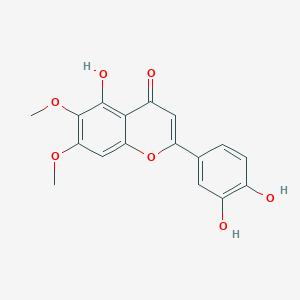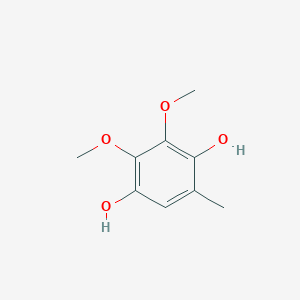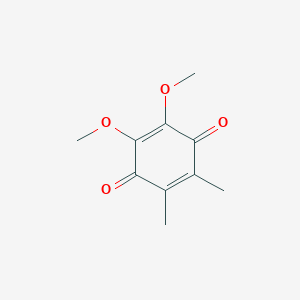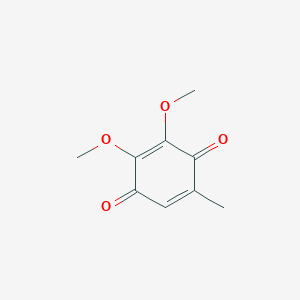
Echinacoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echinacoside is a natural phenol and a caffeic acid glycoside from the phenylpropanoid class . It is a natural secondary metabolite, a phenylethanoid glycoside (PhG) found in the roots and stems of many plants . It was first isolated from the roots of Echinacea angustifolia (coneflower) .
Synthesis Analysis
This compound was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago . It was subsequently prepared from the species of Cistanches . The metabolism of this compound has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-gluc- uronosyltransferases and sulfotransferases .Molecular Structure Analysis
This compound is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose . The molecular formula of this compound is C35H46O20 .Chemical Reactions Analysis
This compound has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions . It has also been found to induce apoptosis of Ishikawa and HEC-1-B cells by promoting the arrest of the G2M phase, increasing ROS levels, and decreasing mitochondrial membrane potential (MMP) levels .Physical And Chemical Properties Analysis
This compound is a naturally occurring water-soluble compound . It is characterized by cinnamic acid and hydroxyl phenyl ethyl moieties that are attached to a β-glucopyranose (apiose, galactose, rhamnose, xylose, etc.) via a glycosidic bond .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
- Treatment of Neurological Disorders : ECH shows potential in treating Parkinson’s and Alzheimer’s diseases due to its neuroprotective effects. However, challenges such as poor bioavailability and limited clinical trials remain (Liu et al., 2018).
- Potential in Neurodegenerative Diseases : ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy, suggesting its efficacy in preventing and treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (Li et al., 2022).
Anticancer Properties
- Suppressing Pancreatic Adenocarcinoma Cell Growth : ECH inhibits the proliferation of pancreatic adenocarcinoma cells by inducing apoptosis and modulating the MAPK activity, highlighting its potential as a chemotherapeutic agent (Wang et al., 2016).
- Effectiveness Against Breast Cancer : ECH has demonstrated anti-breast cancer abilities by inhibiting the Wnt/β-catenin signaling pathway (Tang et al., 2020).
- Anticancer Effects in Hepatocellular Carcinoma : ECH attenuates liver cancer by inhibiting cell proliferation and apoptosis through the PI3K/AKT signaling pathway (Ye et al., 2018).
Hepatoprotective and Anti-inflammatory Properties
- Liver Injury Protection : ECH shows promise in protecting against acute liver injury by inhibiting apoptosis and inflammation (Xiuhui Li et al., 2014).
Additional Applications
- Treatment of Colitis and Inflammatory Bowel Disease : ECH-enriched extract has been effective in treating dextran sulphate sodium-induced colitis, suggesting its potential in treating inflammatory bowel disease (Jia et al., 2014).
- Antiosteoporotic Activity : ECH has shown significant antiosteoporotic effects in ovariectomized rats, indicating its potential for treating postmenopausal osteoporosis (Li et al., 2013).
- Antidepressant-like Effects : ECH exhibits antidepressant-like effects by stimulating the AMPAR–Akt/ERK–mTOR pathway and increasing BDNF expression in mice (Chuang et al., 2021).
Wirkmechanismus
Target of Action
Echinacoside (ECH) is a natural phenylethanoid glycoside found in Cistanche tubulosa . It has been shown to interact with several targets, including the Growth Hormone Secretagogue Receptor Type 1 (GHSR) and the Androgen Receptor . These receptors play crucial roles in various biological processes, including growth hormone regulation and androgen-dependent physiological functions .
Mode of Action
ECH exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), and regulating autophagy . It promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulating the release of mitochondrial apoptotic factors, participating in the regulation of apoptosis, and promoting cell survival .
Biochemical Pathways
ECH has been found to modulate several biochemical pathways. It has been reported to activate the Nrf2/PPARγ signaling pathway, which plays a critical role in cellular antioxidant response and lipid metabolism . In addition, ECH has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
ECH is known to have poor bioavailability in its prototype form . Animal studies suggest an oral bioavailability of 083% . The metabolism of ECH has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-glucuronosyltransferases and sulfotransferases .
Result of Action
The molecular and cellular effects of ECH’s action are diverse and depend on the specific context. For instance, in the context of neurodegenerative diseases, ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy . In the context of ovarian cancer, ECH has been shown to reduce the proliferation, migration, and angiogenesis of ovarian cancer cells, while promoting apoptosis .
Zukünftige Richtungen
Echinacoside has very promising potential in the inhibition of neurodegenerative disease progression . It exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), regulating autophagy and so on . There is growing evidence that this compound may serve as an efficacious and safe substance in the future to counteract neurodegenerative disease .
Biochemische Analyse
Biochemical Properties
Echinacoside has been found to interact with various biomolecules, playing a significant role in biochemical reactions. It has been reported to inhibit the Wnt/β-catenin signaling pathway and activate Trk receptors and their downstream signaling pathways . These interactions contribute to its wide range of physiological effects, such as antioxidation, neuroprotection, anti-inflammatory, and immunoregulation .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. For instance, it inhibits the proliferation, invasion, and migration of Huh7 and HepG2 cells in a dose- and time-dependent manner . Moreover, it promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulates the release of mitochondrial apoptotic factors, participates in the regulation of apoptosis, and promotes cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to trigger DAF-16 nuclear localization and upregulate two of its downstream targets, sod-3 and hsp-16.2 . Furthermore, this compound promotes the activation of the TGF-β1/Smad signaling pathway and increases the expression levels of Bax/Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert changes over time. For instance, it has been found to extend the lifespan of worms and increase their survival under oxidative stress . Levels of intracellular reactive oxygen species and fat accumulation were also significantly suppressed by this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, experimental mice treated with three different doses of this compound (20, 30, or 40 mg/kg) showed significant improvements in behavior and stress tolerance .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that reactive oxygen species scavenging, dietary restriction, and insulin/insulin-like growth factor signaling pathways could be partly involved in this compound-mediated lifespan extension .
Transport and Distribution
It has been suggested that this compound can enter the brain and elicit neuroprotection .
Subcellular Localization
It has been found to modulate the nuclear localization and transcriptional activities of DAF-16, a transcription factor .
Eigenschaften
| { "Design of the Synthesis Pathway": "Echinacoside can be synthesized through a multi-step process starting from simple starting materials.", "Starting Materials": [ "Phenylacetic acid", "Tyrosol", "Glucose", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium methoxide", "Sodium acetate", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Benzene" ], "Reaction": [ "Phenylacetic acid is converted to its methyl ester using methanol and hydrochloric acid.", "Tyrosol is protected as its benzyl ether using benzyl chloride and sodium hydroxide.", "The protected tyrosol is then reacted with the methyl ester of phenylacetic acid in the presence of sodium methoxide to form the corresponding ester.", "The ester is then reduced to the alcohol using sodium borohydride.", "The alcohol is then glycosylated using glucose and catalytic amount of sodium acetate in acetic anhydride.", "The benzyl protecting group is removed using hydrogenation over palladium catalyst.", "The resulting product is then acetylated using acetic anhydride and pyridine to obtain echinacoside.", "The final compound is purified using column chromatography with methanesulfonic acid and benzene as eluents." ] } | |
CAS-Nummer |
82854-37-3 |
Molekularformel |
C35H46O20 |
Molekulargewicht |
786.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |
InChI-Schlüssel |
FSBUXLDOLNLABB-WZJPPVJYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Andere CAS-Nummern |
82854-37-3 |
Synonyme |
2-(3,4-Dihydroxyphenyl)ethyl 4-(3-(3,4-dihydroxyphenyl)-2-propenoate)-3-O-(b-D-glucopyranose)-6-O-(a-L-rhamnopyranose)-b-D-glucopyranoside |
Herkunft des Produkts |
United States |
Q & A
Q1: What are the primary molecular targets of echinacoside?
A1: this compound interacts with various molecular targets, including:
- Trk receptors: this compound activates TrkA and TrkB receptors, promoting neuronal survival and function. [] This interaction triggers downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotection against toxins like rotenone. []
- Ghrelin receptor: this compound potentially stimulates growth hormone secretion by activating the ghrelin receptor. [] Molecular modeling suggests a favorable interaction between this compound and the receptor's binding pocket. []
- Inflammatory pathways: this compound exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [, ] It also suppresses the activation of the MKK6/MK2 signaling pathway, contributing to its anti-fibrotic activity. []
Q2: How does this compound influence oxidative stress?
A2: this compound demonstrates potent antioxidant activity through multiple mechanisms:
- ROS scavenging: It directly scavenges reactive oxygen species (ROS), mitigating oxidative damage. []
- Antioxidant enzyme activation: this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the cellular defense against oxidative stress. []
- Nrf2 activation: this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and further enhancing cellular antioxidant capacity. []
Q3: What are the downstream effects of this compound on cell survival and death?
A3: this compound influences cell survival and death pathways through:
- Anti-apoptotic effects: It inhibits apoptosis by reducing caspase-3 activity, preserving mitochondrial membrane potential, and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2. [, ]
- Autophagy modulation: this compound can regulate autophagy, a cellular process for degrading and recycling cellular components, via the mTOR signaling pathway. [] This modulation contributes to the clearance of misfolded proteins like α-synuclein, implicated in Parkinson's disease. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C35H46O20 and a molecular weight of 786.7 g/mol.
Q5: Are there any specific spectroscopic data available for this compound?
A5: While the provided research papers do not provide detailed spectroscopic data, Fourier transform infrared (FTIR) spectroscopy has been employed to analyze this compound in herbal extracts. [] FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups present in this compound, aiding in its identification and quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





